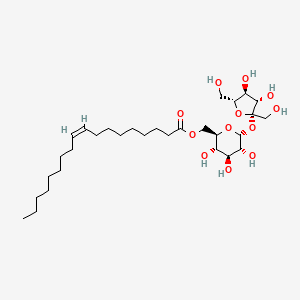

Sucrose, 6-oleate

Description

Properties

CAS No. |

13102-49-3 |

|---|---|

Molecular Formula |

C30H54O12 |

Molecular Weight |

606.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-24(34)26(36)27(37)29(40-22)42-30(20-32)28(38)25(35)21(18-31)41-30/h9-10,21-22,24-29,31-32,34-38H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

VULKNVKJDGOLJA-JSJITEFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sucrose 6-Oleate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and characterization of sucrose 6-oleate, a sucrose fatty acid ester with significant potential in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and surface-active properties make it a compound of high interest. This document details both enzymatic and chemical synthesis routes, comprehensive characterization methodologies, and presents key data in a structured format for ease of reference.

Introduction

Sucrose esters are non-ionic surfactants synthesized from sucrose and fatty acids. The position of esterification on the sucrose molecule significantly influences the compound's physicochemical properties. Sucrose 6-oleate, specifically, is formed by the esterification of oleic acid at the C6 primary hydroxyl group of the glucose unit in sucrose. This specific isomer is of particular interest due to the high reactivity of the C6 hydroxyl group, making its selective synthesis a key focus of research.

Synthesis of Sucrose 6-Oleate

The synthesis of sucrose 6-oleate can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis is favored for its high regioselectivity, mild reaction conditions, and environmentally friendly nature. Lipases are commonly employed as biocatalysts for the transesterification or esterification reactions.

Experimental Protocol: Enzymatic Synthesis of Sucrose 6-Oleate

-

Materials:

-

Sucrose

-

Oleic acid methyl ester (or oleic acid)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Organic solvent (e.g., 2-methyl-2-butanol, dimethyl sulfoxide)

-

Molecular sieves (to remove water)

-

Phosphate buffer

-

-

Procedure:

-

Dissolve sucrose (1 mmol) and oleic acid methyl ester (2 mmol) in 20 mL of 2-methyl-2-butanol in a round-bottom flask.

-

Add immobilized lipase (10% w/w of substrates) and molecular sieves to the reaction mixture.

-

Incubate the flask in a shaker at a controlled temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm) for 24-72 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the immobilized enzyme for reuse.

-

Evaporate the solvent under reduced pressure.

-

Purify the product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of chloroform and methanol).

-

Collect the fractions containing sucrose 6-oleate and evaporate the solvent to obtain the pure product.

-

Chemical Synthesis

Chemical synthesis allows for larger-scale production but often requires more stringent reaction conditions and can lead to a mixture of regioisomers, necessitating complex purification steps. A common approach involves the use of protecting groups to achieve regioselectivity.

Experimental Protocol: Chemical Synthesis of Sucrose 6-Oleate

-

Materials:

-

Sucrose

-

Oleoyl chloride

-

Pyridine (as solvent and catalyst)

-

Protecting group reagents (e.g., acetone, sulfuric acid for isopropylidene protection of other hydroxyls)

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

-

Procedure:

-

Protect the hydroxyl groups of sucrose at positions other than C6 using appropriate protecting groups.

-

Dissolve the protected sucrose (1 mmol) in dry pyridine (10 mL) under an inert atmosphere.

-

Cool the solution to 0°C and slowly add oleoyl chloride (1.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent.

-

Deprotect the remaining hydroxyl groups using a suitable deprotection agent.

-

Purify the crude product by column chromatography as described in the enzymatic synthesis protocol.

-

Characterization of Sucrose 6-Oleate

Thorough characterization is essential to confirm the structure and purity of the synthesized sucrose 6-oleate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sucrose 6-oleate. Both ¹H and ¹³C NMR are crucial for confirming the esterification at the C6 position.

¹H NMR Data

The ¹H NMR spectrum of sucrose 6-oleate will show characteristic signals for the sucrose backbone and the oleate acyl chain. The downfield shift of the H-6 protons of the glucose unit is a key indicator of esterification at this position.

| Proton | Approximate Chemical Shift (δ, ppm) in CD₃OD |

| H-1' (Fructose) | 4.15 (d) |

| H-1 (Glucose) | 5.40 (d) |

| H-6a, H-6b (Glucose) | 4.20 - 4.50 (m) |

| Olefinic protons (-CH=CH-) | 5.35 (m) |

| Methylene protons (α to C=O) | 2.30 (t) |

| Terminal methyl protons (Oleate) | 0.90 (t) |

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the structure. The chemical shift of the C-6 carbon in the glucose unit will be shifted downfield upon esterification.

| Carbon | Approximate Chemical Shift (δ, ppm) in CD₃OD |

| C-1' (Fructose) | 104.5 |

| C-1 (Glucose) | 92.8 |

| C-6 (Glucose) | 64.5 |

| Carbonyl carbon (C=O) | 174.8 |

| Olefinic carbons (-CH=CH-) | 130.0 - 131.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of sucrose 6-oleate will exhibit characteristic absorption bands for hydroxyl, ester, and alkyl groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group/Vibration |

| ~3300 (broad) | O-H stretching | Hydroxyl groups (sucrose moiety) |

| 2925, 2855 | C-H stretching | Aliphatic CH₂ and CH₃ groups (oleate chain) |

| ~1740 | C=O stretching | Ester carbonyl group |

| ~1150 | C-O stretching | Ester C-O-C linkage |

| 1000-1200 | C-O stretching | C-O bonds in the sucrose backbone |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sucrose 6-oleate, confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing sucrose esters.

Expected Mass Spectrometry Data

-

Expected [M+Na]⁺ ion: m/z 629.35

The fragmentation pattern in MS/MS analysis will show characteristic losses of the oleate chain and fragmentation of the sucrose backbone, providing further structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of sucrose 6-oleate. The detailed experimental protocols for both enzymatic and chemical synthesis routes offer practical guidance for researchers. The tabulated spectral data and logical workflow diagrams serve as valuable resources for the successful synthesis and rigorous characterization of this important sucrose ester. The methodologies and data presented herein are intended to support further research and development in the application of sucrose 6-oleate across various scientific and industrial fields.

References

Physicochemical Properties of Sucrose 6-Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose 6-oleate, a sucrose monoester of oleic acid, is a non-ionic surfactant with significant potential in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and favorable surface-active properties make it an attractive excipient for a variety of applications, including as an emulsifier, solubilizer, and stabilizer in formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of sucrose 6-oleate, detailed experimental protocols for their determination, and a visual representation of key processes.

Physicochemical Data Summary

The following tables summarize the key quantitative data for sucrose 6-oleate. It is important to note that some values for sucrose esters can vary depending on the purity of the compound and the experimental conditions.

| Property | Value | Reference |

| Molecular Weight | 606.74 g/mol | [1] |

| Melting Point | 40 - 60 °C (range for sucrose esters) | [2] |

| Critical Micelle Concentration (CMC) | In the range of 2.8x10⁻⁴ to 5.0 x 10⁻⁶ M/L for sucrose monoesters with C12-C18 fatty acids. The CMC decreases as the fatty acyl chain length increases. | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | Typically in the range of 10-12 for sucrose monoesters with long fatty acid chains (14-18 carbons). The calculated HLB for a high monoester content sucrose ester can be around 16, but experimental values are often lower. | [2][3] |

Table 1: Core Physicochemical Properties of Sucrose 6-Oleate

| Solvent | Solubility | Temperature (°C) |

| Water | Sparingly soluble to dispersible. The formation of micelles above the CMC enhances apparent solubility. | 25 |

| Ethanol | Soluble | 25 |

| Chloroform | Information not readily available, but expected to be soluble based on its lipophilic oleate chain. | 25 |

Table 2: Solubility Profile of Sucrose 6-Oleate

Experimental Protocols

Synthesis of Sucrose 6-Oleate (Transesterification Method)

This protocol describes a common method for the synthesis of sucrose esters, which can be adapted to favor the formation of the 6-isomer.

Materials:

-

Sucrose

-

Methyl oleate

-

Anhydrous potassium carbonate (K₂CO₃) as a catalyst

-

Dimethyl sulfoxide (DMSO) or a similar aprotic solvent

-

Solvents for purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve sucrose in the chosen solvent (e.g., DMSO) in a reaction vessel equipped with a stirrer and a condenser. Heating may be required to achieve complete dissolution.

-

Catalyst Addition: Add the anhydrous potassium carbonate catalyst to the sucrose solution and stir.

-

Reactant Addition: Add methyl oleate to the reaction mixture. The molar ratio of sucrose to methyl oleate will influence the degree of esterification. For a higher yield of monoesters, a higher molar ratio of sucrose to methyl oleate is typically used.

-

Reaction: Heat the mixture under vacuum to remove the methanol byproduct and drive the reaction forward. The reaction temperature is typically maintained between 90-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification:

-

After the reaction is complete, cool the mixture and neutralize the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified using silica gel column chromatography. A gradient of solvents (e.g., chloroform to chloroform/methanol) is used to separate the desired sucrose 6-oleate from unreacted sucrose, fatty acids, and other sucrose esters.

-

-

Characterization: The purified sucrose 6-oleate is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the oleate group.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The CMC is the concentration of a surfactant at which micelles begin to form. This is typically observed as a sharp change in the slope of a plot of surface tension versus the logarithm of the surfactant concentration.

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of sucrose 6-oleate in deionized water.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, both below and above the expected CMC.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution at a constant temperature (e.g., 25°C). Ensure that the system reaches equilibrium before taking a reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the sucrose 6-oleate concentration (log C).

-

The plot will typically show two linear regions. The intersection of these two lines corresponds to the CMC.

-

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value can be estimated using various experimental methods. One common method is the Griffin's method for non-ionic surfactants, which is based on the molecular weight of the hydrophilic and lipophilic portions of the molecule. However, experimental determination provides a more accurate representation of the surfactant's behavior.

Experimental Method: Emulsion Stability Test

Principle: This method involves preparing a series of emulsions with an oil of a known required HLB, using a blend of two surfactants with known HLB values that bracket the expected HLB of the unknown surfactant (sucrose 6-oleate). The stability of the emulsions is then observed to determine the HLB at which the most stable emulsion is formed.

Materials:

-

Sucrose 6-oleate (unknown HLB)

-

Two non-ionic surfactants with known HLB values (e.g., Span 80 with a low HLB and Tween 80 with a high HLB)

-

An oil phase with a known required HLB (e.g., mineral oil)

-

Graduated cylinders or test tubes

-

Homogenizer or high-speed stirrer

Procedure:

-

Prepare Surfactant Blends: Prepare a series of blends of the two reference surfactants to achieve a range of HLB values (e.g., from 8 to 14 in increments of 1).

-

Prepare Emulsions: For each HLB value, prepare an oil-in-water emulsion containing the oil phase, water, and the corresponding surfactant blend. The concentration of the oil and total surfactant should be kept constant.

-

Homogenization: Homogenize each mixture under the same conditions (e.g., speed and time) to ensure uniformity.

-

Observe Stability: Allow the emulsions to stand and observe their stability over time (e.g., 24 hours). Note the degree of creaming, coalescence, or phase separation.

-

Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered to be the required HLB of the oil, and thus the experimental HLB of the sucrose 6-oleate if it were used as the sole emulsifier.

Visualizations

Caption: Workflow for the synthesis of sucrose 6-oleate.

Caption: Experimental workflow for CMC determination.

Caption: Logical relationship for experimental HLB determination.

References

A Technical Guide to the Enzymatic Synthesis of Sucrose 6-Oleate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of sucrose 6-oleate, a biodegradable and biocompatible surfactant with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Leveraging the high regioselectivity of lipases, this method offers a green and efficient alternative to traditional chemical synthesis, which often involves toxic solvents and produces a mixture of isomers requiring extensive purification. This document provides a comprehensive overview of the experimental protocols, quantitative data from various studies, and a visual representation of the experimental workflow.

Introduction

Sucrose esters are non-ionic surfactants synthesized by esterifying sucrose with fatty acids. The position of the esterification on the sucrose molecule significantly influences the surfactant's properties. The primary hydroxyl group at the 6-position of the glucose moiety is the most reactive and sterically accessible, making it a prime target for regioselective acylation. Lipases (EC 3.1.1.3) are versatile biocatalysts that can effectively catalyze this esterification in non-aqueous environments, demonstrating high selectivity for the 6-position of sucrose. This guide focuses on the synthesis of sucrose 6-oleate, a monoester with a favorable hydrophilic-lipophilic balance (HLB) for various emulsification applications.

Experimental Protocols

The following protocols are synthesized from multiple studies on the regioselective acylation of sucrose. They provide a general framework that can be optimized for specific laboratory conditions.

Materials and Reagents

-

Substrates:

-

Sucrose (anhydrous)

-

Oleic acid or an activated form such as vinyl oleate or ethyl oleate

-

-

Enzyme:

-

Immobilized lipase, for example, Candida antarctica lipase B (CALB, often commercialized as Novozym 435), Humicola lanuginosa lipase, or lipase from Burkholderia gladioli.

-

-

Solvents:

-

A two-solvent system is often employed to dissolve both the polar sucrose and the nonpolar fatty acid. A common combination is 2-methyl-2-butanol (tert-amyl alcohol) and dimethyl sulfoxide (DMSO). Other solvents like pyridine or ionic liquids can also be used.

-

-

Drying Agent:

-

Molecular sieves (3Å or 4Å) to maintain a low water activity, which favors the synthesis reaction over hydrolysis.

-

-

Purification Reagents:

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixtures)

-

General Synthesis Procedure

-

Preparation of the Reaction Mixture:

-

Dissolve sucrose in the chosen solvent system (e.g., 2-methyl-2-butanol/DMSO, 4:1 v/v) in a sealed reaction vessel. Gentle heating and stirring may be required to aid dissolution.

-

Add the acyl donor (e.g., vinyl oleate) to the sucrose solution. The molar ratio of acyl donor to sucrose is a critical parameter to optimize, with ratios typically ranging from 1:1 to 6:1.

-

Add molecular sieves to the mixture to remove residual water.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-50 mg/mL.

-

Incubate the reaction mixture at a constant temperature (e.g., 45-65°C) with continuous agitation (e.g., orbital shaker at 150-200 rpm).

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Termination and Enzyme Recovery:

-

Once the desired conversion is achieved (typically within 24-48 hours), stop the reaction by filtering off the immobilized lipase.

-

The recovered lipase can often be washed with a suitable solvent and reused for subsequent batches.

-

Purification of Sucrose 6-Oleate

-

Solvent Removal:

-

Remove the reaction solvents from the filtrate under reduced pressure using a rotary evaporator.

-

-

Extraction (Optional):

-

The residue can be dissolved in a mixture of water and an organic solvent (e.g., ethyl acetate) to separate the unreacted sucrose (water phase) from the sucrose esters and free fatty acids (organic phase).

-

-

Chromatographic Separation:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of solvents, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Monitor the fractions by TLC to identify and collect those containing the desired sucrose 6-oleate.

-

-

Final Product:

-

Combine the pure fractions and evaporate the solvent to obtain sucrose 6-oleate as a solid or viscous oil.

-

Characterization

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, including the determination of conversion and yield.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized sucrose 6-oleate and verify the regioselectivity of the acylation at the 6-position.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of sucrose esters, providing a basis for comparison and optimization.

Table 1: Comparison of Different Lipases for Sucrose Ester Synthesis

| Lipase Source | Acyl Donor | Solvent System | Temp (°C) | Time (h) | Conversion/Yield | Reference |

| Humicola lanuginosa | Vinyl Laurate | 2-methyl-2-butanol/DMSO (4:1) | - | 24 | 70% conversion to 6-O-lauroylsucrose | [1] |

| Humicola lanuginosa | Vinyl Palmitate | 2-methyl-2-butanol/DMSO (4:1) | - | 48 | 80% conversion to 6-O-palmitoylsucrose | [1] |

| Candida antarctica B | Oleic Acid | Solvent-free | 65 | 96 | 89% ester content | [2] |

| Rhizomucor miehei | Oleic Acid | Solvent-free | - | - | 81% ester content | [2] |

| Burkholderia gladioli | Isopropenyl Acetate | Pyridine | - | - | High yield of 6-O-acetylsucrose | [3] |

| Aspergillus oryzae | Fatty Acid Vinyl Ester | DMSO/tert-amyl alcohol | 20-60 | - | High yield | [4] |

Table 2: Influence of Reaction Parameters on Sucrose 6-Oleate Synthesis

| Parameter | Variation | Observation | Reference |

| Solvent System | Two-solvent mixtures (e.g., 2-methyl-2-butanol/DMSO) | Improves solubility of both substrates, leading to higher conversion rates. | [1] |

| Molar Ratio (Acyl Donor:Sucrose) | Increased ratio | Can lead to the formation of diesters, reducing the yield of the desired monoester. | [1] |

| Water Activity | Low (controlled with molecular sieves or CaSO₄) | Favors synthesis over hydrolysis, increasing the final ester content. | [2] |

| Enzyme Immobilization | Immobilized lipase | Allows for easy recovery and reuse of the biocatalyst. | [5] |

| Particle Size of Sucrose | Reduced by high-pressure homogenization | Increases the surface area for reaction in solvent-free systems, leading to higher conversion. | [2] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of sucrose 6-oleate.

Caption: Workflow for the enzymatic synthesis of sucrose 6-oleate.

Conclusion

The enzymatic synthesis of sucrose 6-oleate using lipases presents a highly efficient and regioselective method for producing this valuable surfactant. By carefully selecting the lipase and optimizing reaction conditions such as the solvent system, substrate ratio, and water activity, high yields of the desired monoester can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and refine the synthesis of sucrose 6-oleate for their specific applications. The use of biocatalysis aligns with the principles of green chemistry, offering a sustainable approach to the production of high-performance bio-based materials.

References

- 1. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents [patents.google.com]

- 4. CN102181494A - Synthesis of sucrose-6-fatty acid ester through selective catalysis of immobilized aspergillus oryzae lipase - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sucrose 6-Oleate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose 6-oleate is a sucrose fatty acid ester, a class of non-ionic surfactants with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Comprising a hydrophilic sucrose head and a lipophilic oleic acid tail, sucrose 6-oleate exhibits emulsifying, solubilizing, and stabilizing properties. Its biocompatibility and biodegradability make it an attractive excipient in drug delivery systems. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a comprehensive experimental protocol for the regioselective synthesis of sucrose 6-oleate.

Chemical Structure and Formula

Sucrose 6-oleate is a monoester of sucrose, a disaccharide composed of glucose and fructose units. The oleate group is esterified at the 6-position of the glucose moiety, which is one of the three primary hydroxyl groups of sucrose. This regioselectivity is crucial for its specific functional properties.

Chemical Formula: C₃₀H₅₄O₁₂[1][2]

IUPAC Name: [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (9Z)-octadec-9-enoate[1]

Molecular Weight: 606.74 g/mol [2]

The structure consists of the sucrose molecule linked to the oleic acid chain via an ester bond at the C6 position of the glucose ring.

Physicochemical Properties

The physicochemical properties of sucrose 6-oleate are critical for its application in various formulations. These properties are summarized in the table below.

| Property | Value | References |

| Melting Point | 54-56 °C | [] |

| Solubility | Soluble in Water | [] |

| Calculated logP | 3.8 | [1] |

| Critical Micelle Concentration (CMC) | Varies with chain length of fatty acid | [4][5] |

| Hydrophilic-Lipophilic Balance (HLB) | Dependent on the degree of esterification. For monoesters, it is generally in the higher range, suitable for oil-in-water emulsions. |

Experimental Protocol: Regioselective Synthesis of Sucrose 6-Oleate

The following protocol details a modified Mitsunobu reaction for the regioselective synthesis of 6-O-sucrose monoesters. This method offers high regioselectivity for the primary hydroxyl group at the 6-position of the sucrose molecule.

Materials:

-

Sucrose

-

Oleic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dry N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolution of Sucrose: In a round-bottom flask, dissolve sucrose (1 equivalent) in dry DMF at 70 °C under a nitrogen atmosphere with stirring.

-

Addition of Reagents: Cool the solution to room temperature. Add triphenylphosphine (2.5 equivalents) and oleic acid (1.5 equivalents) to the flask. Stir the mixture until all solids are dissolved.

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (2.5 equivalents) dropwise to the mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-30 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the sucrose is consumed.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.

-

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Load the concentrated crude product onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol) to separate the desired sucrose 6-oleate from by-products and unreacted reagents.

-

Collect the fractions containing the product, as identified by TLC analysis.

-

-

Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified sucrose 6-oleate.

Synthesis Workflow

The following diagram illustrates the key steps in the regioselective synthesis of sucrose 6-oleate.

References

An In-depth Technical Guide to the Solubility of Sucrose 6-Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sucrose 6-oleate, a sucrose monoester with significant applications in the pharmaceutical, cosmetic, and food industries as a non-ionic surfactant and emulsifier. Understanding the solubility of this compound in various solvents is critical for formulation development, process design, and quality control.

Core Concepts in Sucrose Ester Solubility

Sucrose esters, including sucrose 6-oleate, are synthesized by esterifying one or more hydroxyl groups of a sucrose molecule with fatty acids. The solubility of these esters is governed by their hydrophilic-lipophilic balance (HLB), which is determined by the degree of esterification and the chain length of the fatty acid. A higher proportion of monoesters and shorter fatty acid chains result in a more hydrophilic compound.

Solubility Profile of Sucrose Oleate

| Solvent | 25°C | 60°C |

| Water | I | PS |

| Ethanol | PS | S |

| Glycerin | I | PS |

| Propylene Glycol | PS | S |

| Acetone | S | S |

| Ethyl Acetate | S | S |

| Isopropyl Myristate | S | S |

| Soybean Oil | S | S |

| Olive Oil | S | S |

Legend:

-

S: Soluble

-

PS: Partially Soluble or Dispersible

-

I: Insoluble

This data is adapted from a commercial source for a sucrose oleate product and should be considered qualitative.

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized gravimetric method for determining the quantitative solubility of sucrose 6-oleate in a given solvent. This method is adapted from established procedures for determining the solubility of sucrose in non-aqueous solvents.

1. Materials and Equipment:

-

Sucrose 6-oleate (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with sealed caps

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

2. Procedure:

-

Sample Preparation: Accurately weigh a known amount of sucrose 6-oleate and place it into a vial.

-

Solvent Addition: Add a measured volume of the solvent to the vial.

-

Equilibration: Place the sealed vial in a temperature-controlled bath set to the desired temperature. Stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the equilibration time is sufficient through preliminary experiments.

-

Phase Separation: After equilibration, cease stirring and allow any undissolved solute to settle.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of undissolved particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed drying dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the sucrose 6-oleate. The use of a vacuum oven is recommended to lower the evaporation temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved sucrose 6-oleate.

-

Calculation: The solubility can then be calculated and expressed in units such as grams per 100 mL (g/100mL) or grams per 100 grams of solvent ( g/100g ).

3. Considerations:

-

The purity of the sucrose 6-oleate will significantly impact the results.

-

The choice of filter membrane should be compatible with the solvent used.

-

For volatile solvents, care must be taken to prevent solvent loss during handling and weighing.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of sucrose 6-oleate solubility.

Caption: A generalized workflow for the gravimetric determination of solubility.

Conclusion

The solubility of sucrose 6-oleate is a critical parameter for its application in various formulations. While comprehensive quantitative data remains scarce, the provided qualitative information and experimental protocol offer a solid foundation for researchers and formulation scientists. The general trend of increased solubility in less polar organic solvents and at elevated temperatures serves as a valuable guideline for practical applications. For precise formulation work, it is recommended that quantitative solubility studies be conducted using the described experimental protocol.

References

- 1. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications [jstage.jst.go.jp]

- 2. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications. | Semantic Scholar [semanticscholar.org]

- 3. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipase-Catalyzed Synthesis of Sucrose Esters: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipase-catalyzed synthesis of sucrose esters, non-ionic surfactants valued for their biodegradability and versatile applications in the food, cosmetic, and pharmaceutical industries.[1][2] Enzymatic synthesis offers a green alternative to chemical methods, providing high selectivity under mild reaction conditions.[3][4] This document details the core reaction mechanism, key experimental parameters, detailed protocols, and factors influencing product specificity.

Core Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

The lipase-catalyzed synthesis of sucrose esters, typically via transesterification, follows a Ping-Pong Bi-Bi kinetic mechanism.[2][5][6] This two-step process involves the formation of a covalent acyl-enzyme intermediate followed by a nucleophilic attack from a sucrose molecule.

Step 1: Acyl-Enzyme Complex Formation The reaction is initiated by the nucleophilic attack of the serine residue in the lipase's active site on the carbonyl carbon of the acyl donor (e.g., a fatty acid ester like vinyl laurate or methyl oleate).[2] This forms a tetrahedral intermediate which then collapses, releasing the alcohol moiety of the ester (e.g., vinyl alcohol or methanol) and forming a stable acyl-enzyme complex. This is often the rate-limiting step in the reaction.[6]

Step 2: Nucleophilic Attack by Sucrose and Ester Release A sucrose molecule then enters the active site. One of its hydroxyl groups acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the sucrose ester product and regenerating the free enzyme, which is then ready to catalyze another reaction cycle.

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed sucrose ester synthesis.

Experimental Protocols and Workflow

The successful synthesis of sucrose esters requires careful control over reaction conditions and a systematic workflow for product isolation and analysis.

The following protocol is a representative example for the synthesis of sucrose laurate using an immobilized lipase.

-

Substrate Preparation:

-

Dissolve sucrose (e.g., 0.03 M) in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and a tertiary alcohol (e.g., tert-amyl alcohol, 20% v/v DMSO), to overcome its low solubility in non-polar solvents.[7]

-

Add the acyl donor, such as vinyl laurate (e.g., 0.3 M), to the sucrose solution.[7] The molar ratio of acyl donor to sucrose is a critical parameter, with excess donor often used to drive the reaction forward.[8]

-

-

Enzyme and Reaction Setup:

-

Add an immobilized lipase, such as Candida antarctica lipase B (CALB, often as Novozym 435) or lipase from Thermomyces lanuginosus, to the substrate mixture (e.g., 100 mg/mL biocatalyst).[7][8]

-

To control water activity, which is crucial for shifting the equilibrium towards synthesis over hydrolysis, add molecular sieves (e.g., 3Å, 100 mg/mL) to the reaction vessel.[7][9] An initial water activity of less than 0.07 is often optimal.[7][10]

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-65°C) with constant agitation (e.g., 250 rpm).[7][8][11]

-

-

Reaction Monitoring and Termination:

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 2-4 hours).

-

Analyze the samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of sucrose and the formation of mono- and di-esters.[3][12]

-

Once the desired conversion is achieved (e.g., >95% in 8 hours), terminate the reaction by filtering out the immobilized enzyme and molecular sieves.[3][7] The enzyme can often be washed, dried, and reused for subsequent batches.[7]

-

-

Product Isolation and Analysis:

-

Remove the organic solvents from the filtrate under reduced pressure.

-

The crude product can be purified using column chromatography.

-

Confirm the structure and regioselectivity of the purified sucrose ester using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1][7][13]

-

Caption: A standard workflow for lipase-catalyzed synthesis of sucrose esters.

Key Parameters Influencing Synthesis

The efficiency, yield, and regioselectivity of the lipase-catalyzed synthesis are highly dependent on several experimental parameters.

The choice of enzyme, solvent, water activity, and temperature significantly impacts the reaction outcome. The following tables summarize quantitative data from various studies.

Table 1: Effect of Lipase Source and Immobilization on Sucrose Acylation

| Lipase Source & Immobilization Method | Acyl Donor | Time | Conversion to Monoester | Reference |

|---|---|---|---|---|

| T. lanuginosus (Granulated w/ Sipernat 22) | Vinyl Laurate | 8 h | >95% | [7] |

| T. lanuginosus (Adsorbed on Accurel EP100) | Vinyl Laurate | 2 h | 70% (further conversion to diester) | [7] |

| T. lanuginosus (Covalent on Eupergit C) | Vinyl Laurate | >8 h | Very Low | [7] |

| C. antarctica B (Novozym 435) | Methyl Oleate | 24.6 h | 49.6% | [8] |

| C. rugosa | Fatty Acids (from Palm Oil) | 12 h | Optimum Yield (unspecified %) |[14] |

Table 2: Influence of Reaction Conditions on Yield and Rate

| Parameter | Condition | Substrates | Result | Reference |

|---|---|---|---|---|

| Reaction Time | 10 hours | Sucrose, Methyl Esters | 90.45% Yield | [4] |

| Enzyme Load | 0.4% (w/w) C. antarctica | Sucrose, Methyl Esters | 90.45% Yield | [4] |

| Temperature | 45.4 °C | Sucrose, Methyl Oleate | 49.6% Conversion | [8] |

| Temperature | 65 °C | Sucrose, Oleic Acid | 89% Ester Content | [11] |

| Water Activity (aw) | < 0.07 | Fructose, Palmitic Acid | 73.4% Conversion | [10] |

| Water Activity (aw) | 0.07 | Fructose, Palmitic Acid | 28.5% Conversion | [10] |

| Ultrasound | 50 kHz, 0.15 W/cm² | Sucrose, Methyl Oleate | 75% reduction in reaction time, no yield change |[8] |

Lipases exhibit significant regioselectivity, preferentially acylating specific hydroxyl groups on the sucrose molecule. The primary hydroxyl groups at the C-6 (glucose moiety) and C-6' (fructose moiety) positions are the most common sites for mono-acylation due to lower steric hindrance.[1][3][7]

Several factors can influence this selectivity:

-

Enzyme Source: Different lipases have active sites with unique geometries, leading to different positional preferences. For example, lipase from T. lanuginosus has been shown to selectively acylate the 6-OH position.[7]

-

Solvent System: The solvent can affect the conformation of both the enzyme and the sucrose molecule, thereby influencing which hydroxyl group is most accessible for acylation.

-

Acyl Donor: The chain length and structure of the fatty acid can also play a role in determining the site of esterification.

Caption: Key factors influencing the regioselectivity of sucrose acylation.

Conclusion

The lipase-catalyzed synthesis of sucrose esters is a powerful and versatile method for producing high-value, biodegradable surfactants. The process kinetics are well-described by the Ping-Pong Bi-Bi mechanism. Achieving high yields and specific product profiles is dependent on the careful optimization of multiple parameters, including the choice of lipase, solvent system, water activity, and temperature. By leveraging detailed experimental protocols and understanding the factors that control regioselectivity, researchers can effectively tailor the synthesis process to produce sucrose esters with desired properties for a wide range of applications.

References

- 1. Lipase-catalyzed Synthesis of Cinnamate Sucrose Ester and Its Antibacterial Activity [xdspkj.ijournals.cn]

- 2. mdpi.com [mdpi.com]

- 3. CN102181494A - Synthesis of sucrose-6-fatty acid ester through selective catalysis of immobilized aspergillus oryzae lipase - Google Patents [patents.google.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. Kinetics of the lipase-catalyzed synthesis of glucose esters in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of sugar fatty acid esters by modified lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties [mdpi.com]

- 12. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Unveiling the Potential of Sucrose 6-Oleate: A Technical Guide to its Biological Activities

For Immediate Release

A Comprehensive Technical Guide on the Biological Activities and Therapeutic Potential of Sucrose 6-Oleate for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides an in-depth analysis of the biological activities of sucrose 6-oleate, a sucrose fatty acid ester with significant potential in the pharmaceutical and biotechnology sectors. Citing a growing body of research, this document details the compound's antimicrobial, antitumor, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Physicochemical Properties and Synthesis

Sucrose 6-oleate is a non-ionic surfactant synthesized by the esterification of sucrose and oleic acid.[1] Its amphiphilic nature, combining a hydrophilic sucrose head with a lipophilic oleic acid tail, underpins its biological activities and surfactant properties.

A common and efficient method for the regioselective synthesis of sucrose 6-oleate is the Mitsunobu reaction. This protocol involves the reaction of sucrose with oleic acid in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction selectively targets the primary hydroxyl group at the 6-position of the glucose moiety of sucrose, leading to the formation of sucrose 6-oleate with good yield.

Biological Activities of Sucrose 6-Oleate

Sucrose 6-oleate has demonstrated a range of biological activities, making it a compound of interest for various therapeutic applications.

Antimicrobial Activity

Sucrose 6-oleate exhibits notable antimicrobial properties, particularly against Gram-positive bacteria and fungi. Its mechanism of action is primarily attributed to the disruption of the cell membrane's integrity.

Table 1: Antimicrobial Activity of Sucrose 6-Oleate and Other Sucrose Esters

| Microorganism | Sucrose Ester | MIC (µg/mL) | Reference |

| Enterococcus faecalis ATCC 29212 | Sucrose oleate | 1024 | [2] |

| Staphylococcus aureus ATCC 43387 | Sucrose oleate | >1024 | [2] |

| Listeria monocytogenes ATCC 7644 | Sucrose oleate | >1024 | [2] |

| Gram-positive bacteria | Sucrose monocaprate | 2.5 mM | [3] |

| Gram-negative bacteria | Sucrose monocaprate | 10 mM | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of sucrose 6-oleate is determined using the broth microdilution method. A two-fold serial dilution of the compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antitumor Activity

While research on the specific antitumor activity of sucrose 6-oleate is ongoing, studies on related sucrose fatty acid esters suggest a potential for anticancer applications. The proposed mechanism involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The lipophilic tail of the ester is thought to facilitate its interaction with and disruption of the cancer cell membrane.[4]

Further research is required to establish the specific IC50 values of sucrose 6-oleate against various cancer cell lines and to fully elucidate its antitumor mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of sucrose 6-oleate on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of sucrose 6-oleate for a specified period (e.g., 24, 48, or 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Sucrose fatty acid esters, including those with oleic acid, have been shown to possess anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Table 2: NF-κB Inhibitory Activity of Sucrose Fatty Acid Esters

| Compound | IC50 (µM) |

| 6'-O-linoleyl sucrose | 4.4 |

| 6'-O-palmitoyl sucrose | 24.7 |

| 6-O-palmitoyl sucrose | 10.5 |

Data from a study on sucrose fatty acid esters isolated from Astragalus membranaceus, demonstrating the potential of this class of compounds to inhibit NF-κB activation.[5]

Experimental Protocol: NF-κB Luciferase Reporter Assay

The inhibitory effect of sucrose 6-oleate on NF-κB activation can be assessed using a luciferase reporter gene assay. Cells (e.g., HepG2) are co-transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter and a control plasmid (e.g., β-galactosidase). The transfected cells are then pre-treated with various concentrations of sucrose 6-oleate before being stimulated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α). The luciferase activity is measured using a luminometer and normalized to the β-galactosidase activity to account for transfection efficiency. A decrease in luciferase activity indicates inhibition of NF-κB activation.

Enzyme Inhibitory Potential

Sucrose 6-oleate also shows potential as an inhibitor of various enzymes, which could contribute to its therapeutic effects.

Lipase Inhibition

As a fatty acid ester, sucrose 6-oleate may act as a competitive inhibitor of lipases, enzymes that hydrolyze fats. This property could be explored for applications in weight management.

Experimental Protocol: In Vitro Lipase Inhibition Assay

The lipase inhibitory activity of sucrose 6-oleate can be determined using a colorimetric assay. Porcine pancreatic lipase is incubated with a substrate, such as p-nitrophenyl palmitate (pNPP), in the presence of varying concentrations of sucrose 6-oleate. The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value can then be determined.

Cyclooxygenase (COX) Inhibition

The oleic acid component of sucrose 6-oleate suggests a potential for cyclooxygenase (COX) inhibition, an important mechanism for anti-inflammatory drugs. Oleic acid itself has been shown to inhibit COX enzymes.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect of sucrose 6-oleate on COX-2 can be evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay typically measures the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The reaction is monitored by measuring the absorbance of the colored product. The inhibitory activity of sucrose 6-oleate is determined by comparing the enzyme activity in the presence of the compound to the activity of a control.

Signaling Pathways and Mechanisms of Action

The biological activities of sucrose 6-oleate are mediated through its interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Sucrose 6-oleate's anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Sucrose 6-oleate is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.

Caption: Inhibition of the NF-κB signaling pathway by sucrose 6-oleate.

Potential Apoptotic Pathway in Cancer

The antitumor activity of sucrose esters may involve the induction of apoptosis, or programmed cell death. One of the key pathways is the intrinsic or mitochondrial pathway. Cellular stress, potentially induced by sucrose 6-oleate's interaction with the cell membrane, can lead to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

Caption: Potential intrinsic apoptosis pathway induced by sucrose 6-oleate.

Conclusion and Future Directions

Sucrose 6-oleate is a promising bioactive compound with a multifaceted pharmacological profile. Its demonstrated antimicrobial and anti-inflammatory activities, coupled with its potential as an antitumor agent and enzyme inhibitor, warrant further investigation. Future research should focus on:

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by sucrose 6-oleate.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of sucrose 6-oleate in animal models.

-

Formulation and drug delivery: Developing effective delivery systems to enhance the bioavailability and targeted delivery of sucrose 6-oleate.

The continued exploration of sucrose 6-oleate holds significant promise for the development of novel therapeutic agents for a range of diseases.

References

- 1. phcogj.com [phcogj.com]

- 2. Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Acylation of Sucrose for the Production of Sucrose-6-Oleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the regioselective acylation of sucrose to synthesize sucrose-6-oleate, a biodegradable and biocompatible nonionic surfactant with applications in the food, cosmetic, and pharmaceutical industries. This document provides a comprehensive overview of both enzymatic and chemical synthesis routes, complete with detailed experimental protocols, comparative quantitative data, and workflows for laboratory-scale production.

Introduction: The Challenge of Regioselectivity

Sucrose, a disaccharide composed of glucose and fructose units, possesses eight hydroxyl groups with varying reactivity. The selective acylation of a specific hydroxyl group is a significant challenge in carbohydrate chemistry. The primary hydroxyl groups at the 6, 1', and 6' positions are generally more reactive than the secondary hydroxyl groups. Achieving high regioselectivity for the 6-position is crucial for producing sucrose-6-oleate with desired emulsifying and biological properties. Both enzymatic and chemical strategies have been developed to address this challenge, each with distinct advantages and limitations.

Methodologies for Synthesis

The synthesis of sucrose-6-oleate can be broadly categorized into two main approaches: enzymatic synthesis, which offers high regioselectivity under mild conditions, and chemical synthesis, which is often more cost-effective for large-scale production but may require more complex purification steps.

Enzymatic Synthesis: A Highly Selective Route

Enzymatic acylation, primarily utilizing lipases, is the preferred method for achieving high regioselectivity in the synthesis of sucrose esters. Lipases, in non-aqueous media, can catalyze the esterification or transesterification of sucrose with high specificity for the 6-hydroxyl group.

Lipases from various microbial sources, such as Candida antarctica B (often immobilized as Novozym® 435) and Rhizomucor miehei, have been successfully employed for the synthesis of sucrose oleate. The regioselectivity is attributed to the steric hindrance around the active site of the enzyme, which favors the acylation of the least sterically hindered primary hydroxyl group at the 6-position of the glucose moiety in sucrose.

The general principle of lipase-catalyzed acylation is illustrated in the diagram below:

Chemical Synthesis: A Scalable Alternative

Chemical synthesis of sucrose-6-oleate typically involves the transesterification of sucrose with an oleic acid ester, such as methyl oleate, in the presence of a basic catalyst. While generally less regioselective than enzymatic methods, chemical synthesis can be optimized to favor the formation of the 6-monoester.

Commonly used catalysts for transesterification include potassium carbonate (K2CO3) and sodium methoxide. The reaction is often carried out in a solvent in which sucrose has some solubility, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Alternatively, solvent-free methods have been developed where the reaction occurs in a molten state.

The workflow for a typical chemical synthesis is depicted below:

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the synthesis of sucrose oleate, providing a comparison of different methodologies.

| Table 1: Enzymatic Synthesis of Sucrose Oleate | |||||

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

| Rhizomucor miehei lipase | Oleic Acid | Solvent-Free | 65 | - | 81 (ester content)[1] |

| Candida antarctica lipase B | Oleic Acid | Solvent-Free | 65 | 96 | 89 (ester content)[1] |

| Immobilized Aspergillus oryzae lipase | Fatty Acid Vinyl Ester | DMSO/tert-Amyl alcohol | 20-60 | - | High |

| Table 2: Chemical Synthesis of Sucrose Oleate | |||||

| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

| K2CO3 | Methyl Stearate | Solvent-Free | 40-50 | 3-3.5 | >88 (total sugar ester)[2] |

| Basic Catalyst | Triglyceride | Solvent-Free | 110-140 | - | - |

Experimental Protocols

The following are detailed methodologies for the synthesis of sucrose-6-oleate, based on established literature.

Protocol 1: Enzymatic Synthesis using Immobilized Aspergillus oryzae Lipase

This protocol is adapted from a patented method for the selective synthesis of sucrose-6-fatty acid esters.[3]

Materials:

-

Sucrose

-

Dimethyl sulfoxide (DMSO)

-

tert-Amyl alcohol

-

Immobilized Aspergillus oryzae lipase

-

Fatty acid vinyl ester (e.g., vinyl oleate)

-

Molecular sieves

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a temperature-controlled reaction vessel, dissolve sucrose in a mixed solvent of DMSO and tert-amyl alcohol at a constant temperature between 20-60 °C until complete dissolution.

-

Add the immobilized Aspergillus oryzae lipase and molecular sieves to the solution.

-

Initiate the reaction by adding the fatty acid vinyl ester.

-

Maintain the reaction at a constant temperature with agitation (e.g., orbital shaking).

-

Monitor the conversion rate periodically by a suitable analytical method (e.g., HPLC).

-

Upon completion of the reaction, filter the mixture to separate the immobilized lipase and molecular sieves. The catalyst can be washed, dried under vacuum, and stored for future use.

-

Cool the reaction product to room temperature.

-

Remove the solvent from the filtrate by reduced pressure distillation.

-

To the remaining residue, add water and an organic solvent for extraction.

-

Perform a liquid-liquid extraction to separate the sucrose ester into the organic phase.

-

Concentrate the organic phase by reduced pressure distillation.

-

Purify the crude product by column chromatography.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine the product-containing fractions and remove the solvent.

-

Recrystallize the final product to obtain pure sucrose-6-fatty acid ester.

Protocol 2: Chemical Synthesis via Solvent-Free Transesterification

This protocol is based on a generalized method for the base-catalyzed solvent-free transesterification of sucrose.[2]

Materials:

-

Sucrose

-

Methyl oleate

-

Potassium carbonate (K2CO3), anhydrous

-

Cyclohexane

-

Butanol

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a vacuum inlet, combine sucrose, methyl oleate, and anhydrous K2CO3.

-

Heat the mixture to the desired reaction temperature (e.g., 40-50 °C) under reduced pressure.

-

Stir the reaction mixture vigorously for the specified reaction time (e.g., 3-3.5 hours).

-

After the reaction, cool the mixture to room temperature.

-

Dissolve the crude product in a mixture of cyclohexane and butanol.

-

Wash the organic phase with water to remove unreacted sucrose and the catalyst.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude sucrose oleate.

-

Purify the crude product by crystallization from ethyl acetate.

Purification and Characterization

Purification of Sucrose-6-Oleate

Purification of sucrose-6-oleate from the reaction mixture is a critical step to remove unreacted starting materials, catalyst, and byproducts. A common purification strategy involves the following steps:

-

Neutralization: If a basic catalyst is used, the reaction mixture is first neutralized with an acid.

-

Solvent Extraction: The product is extracted into an organic solvent. For instance, a crude reaction mixture can be dissolved in a mixture of an organic solvent and water, allowing for the separation of impurities.[4]

-

Washing: The organic layer is washed with water or brine to remove water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Chromatography/Crystallization: The crude product is further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

The purification workflow is illustrated below:

Characterization of Sucrose-6-Oleate

The structure and purity of the synthesized sucrose-6-oleate are confirmed using various analytical techniques:

-

Thin Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of sucrose esters. A reversed-phase C18 column with a gradient of an organic solvent (e.g., methanol or acetonitrile) and water is commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of sucrose-6-oleate and for confirming the position of acylation. Key signals in the ¹H NMR spectrum would include those corresponding to the anomeric protons of the glucose and fructose units, the protons of the sucrose backbone, and the protons of the oleoyl chain. The downfield shift of the H-6 protons of the glucopyranosyl ring is a key indicator of acylation at the 6-position.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound and to confirm its identity.

Conclusion

The regioselective synthesis of sucrose-6-oleate is a topic of significant interest due to the valuable properties of this bio-based surfactant. Enzymatic methods, particularly those employing lipases, offer a highly selective and environmentally friendly route to the desired product. While chemical methods may be more cost-effective for large-scale production, they often require more rigorous purification to isolate the target isomer. The choice of synthetic strategy will depend on the desired purity, scale of production, and economic considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the development and application of sucrose esters.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. CN102181494A - Synthesis of sucrose-6-fatty acid ester through selective catalysis of immobilized aspergillus oryzae lipase - Google Patents [patents.google.com]

- 4. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]

A Technical Guide to the History, Discovery, and Application of Sucrose Esters in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose esters of fatty acids are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids. First discovered in the late 19th century, their unique properties, including a wide range of Hydrophilic-Lipophilic Balance (HLB) values, biocompatibility, and biodegradability, have led to their extensive use in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth overview of the history and discovery of sucrose esters, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and their mechanism of action in enhancing drug delivery.

History and Discovery

The journey of sucrose esters began in 1880 when Herzfeld first described the synthesis of sucrose octaacetate.[1] This was followed by the synthesis of sucrose octapalmitate and sucrose octastearate by Hess and Messner in 1921.[1] Early synthesis methods, such as the one developed by Rosenthal in 1924, involved the condensation reaction between sucrose and acid chlorides in a pyridine solvent.[1] However, these early methods were inefficient, yielding dark-colored products that required extensive purification, and the use of the toxic solvent pyridine hindered commercial success.[1]

A significant breakthrough came in 1939 when Cantor patented a production route for sucrose fatty acid esters from starch factory by-products, proposing their use as emulsifying agents or fats.[2] The 1950s saw further advancements with the development of a new synthesis pathway involving the transesterification of triglycerides and sucrose in dimethylformamide (DMF), a process that seemed more commercially promising.[1] This foundational work paved the way for the various solvent-based, emulsion, and melt-based production processes used today.[1]

Physicochemical Properties of Sucrose Esters

The versatility of sucrose esters stems from their wide range of physicochemical properties, which can be tailored by varying the fatty acid chain length and the degree of esterification.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a crucial parameter that determines the emulsifying properties of a surfactant. Sucrose esters can be synthesized to have HLB values ranging from 1 to 16.[1] Low HLB sucrose esters (3-6) are effective water-in-oil (W/O) emulsifiers, while high HLB esters (8-18) are excellent oil-in-water (O/W) emulsifiers.[1]

| Sucrose Ester Type | Monoester Content (%) | HLB Value | Emulsifying Property |

| Sucrose Polystearate | ~10 | 2 | W/O Emulsifier |

| Sucrose Distearate | ~30 | 6 | W/O Emulsifier |

| Sucrose Stearate | ~50 | 11 | O/W Emulsifier |

| Sucrose Stearate | ~70 | 15 | O/W Emulsifier |

| Sucrose Palmitate | ~75 | 16 | O/W Emulsifier |

Table 1: Representative HLB values for different types of sucrose esters.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles. This is a key parameter in applications such as drug solubilization and delivery. The CMC of sucrose esters is influenced by the length of the fatty acid chain, with longer chains generally resulting in lower CMC values.

| Sucrose 6-O-Monoester | Fatty Acid Chain | CMC (mM) |

| Sucrose Monocaprylate | C8 | 3.20 |

| Sucrose Monocaprate | C10 | 1.40 |

| Sucrose Monolaurate | C12 | 0.45 |

| Sucrose Monomyristate | C14 | 0.12 |

| Sucrose Monopalmitate | C16 | 0.04 |

| Sucrose Monostearate | C18 | 0.02 |

Table 2: Critical Micelle Concentration (CMC) of a series of sucrose 6-O-monoesters at 25°C.

Thermal and pH Stability

Sucrose esters exhibit good stability under typical processing and storage conditions. Their melting points generally range from 40°C to 60°C.[1] They can be heated to 185°C without significant loss of functionality.[1] In terms of pH, sucrose esters are stable in a range of 4 to 8, making them suitable for a wide variety of formulations.[1]

| Property | Value/Range |

| Melting Point | 40 - 60 °C |

| Thermal Stability | Up to 185 °C |

| pH Stability | 4 - 8 |

Table 3: General thermal and pH stability of sucrose esters.

Experimental Protocols

Synthesis of Sucrose Esters via Transesterification (Solvent-Free)

This protocol describes a common method for the synthesis of sucrose esters without the use of a solvent.

Materials:

-

Sucrose (finely powdered)

-

Fatty acid methyl ester (e.g., methyl stearate)

-

Potassium carbonate (catalyst)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Dry the finely powdered sucrose under vacuum at 60-70°C for several hours to remove any residual moisture.

-

Combine the dried sucrose and the fatty acid methyl ester in the three-necked flask in a desired molar ratio (e.g., 1:1.2 sucrose to methyl ester).

-

Add the potassium carbonate catalyst (typically 0.1-0.5% by weight of the reactants).

-

Assemble the flask with the mechanical stirrer and connect it to the vacuum pump.

-

Begin stirring the mixture and gradually heat it to the reaction temperature (typically 120-140°C) under reduced pressure.

-

Maintain the reaction for several hours (e.g., 4-8 hours) while continuously removing the methanol byproduct under vacuum.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature. The resulting product is a crude mixture of sucrose esters.

Purification of Sucrose Esters by Solvent Extraction

This protocol outlines a method for purifying the crude sucrose ester mixture.

Materials:

-

Crude sucrose ester mixture

-

Ethyl acetate

-

Water (deionized)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Disperse the crude sucrose ester material in hot water (e.g., 60-70°C).

-

Acidify the aqueous dispersion to a pH between 4 and 7 with a suitable acid (e.g., citric acid). This will separate the mixture into an aqueous phase and an organic phase.

-

Separate the organic phase, which contains the sucrose esters, using a separatory funnel.

-

Wash the organic phase with water to remove any remaining unreacted sucrose and catalyst.

-

Mix the organic phase with ethyl acetate. The sucrose esters will precipitate out of the solution.

-

Filter the solid sucrose ester product and wash it with a small amount of cold ethyl acetate.

-

Dry the purified sucrose ester product under vacuum.

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of sucrose ester composition.

Instrumentation:

-

HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of methanol and water is commonly used. A typical gradient might start with a higher water content and gradually increase the methanol concentration.

Procedure:

-

Prepare a standard solution of a known sucrose ester in the mobile phase.

-

Dissolve a known amount of the synthesized and purified sucrose ester sample in the mobile phase.

-

Filter both the standard and sample solutions through a 0.45 µm filter.

-

Inject the standard solution into the HPLC system to determine the retention times of the different ester species (mono-, di-, tri-esters).

-

Inject the sample solution and record the chromatogram.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standard.

-

Quantify the relative amounts of each ester species by integrating the peak areas.

Mechanism of Action in Drug Delivery

Sucrose esters are widely investigated as excipients in drug delivery systems to enhance the solubility and permeability of poorly water-soluble drugs. Their mechanism of action is primarily attributed to their surfactant properties and their interaction with biological membranes. The following diagram illustrates a proposed workflow for how sucrose esters can facilitate the transport of a drug molecule across a cell membrane.

Mechanism of sucrose ester-enhanced drug delivery.

Description of the Workflow:

-

Encapsulation: In the extracellular space, poorly soluble drug molecules are encapsulated within the hydrophobic core of sucrose ester micelles, which form when the concentration of sucrose esters is above their CMC.

-

Interaction and Membrane Fluidization: The sucrose ester micelles interact with the cell membrane. The amphipathic nature of the sucrose esters leads to the insertion of their lipophilic fatty acid chains into the lipid bilayer, causing a transient fluidization and disruption of the membrane structure.

-

Enhanced Permeation: This temporary increase in membrane fluidity creates transient pores or channels, or otherwise lowers the barrier to transport, allowing the encapsulated drug molecules to be released and to permeate across the cell membrane into the intracellular space more readily.

This mechanism highlights how the physicochemical properties of sucrose esters can be harnessed to overcome biological barriers and improve the bioavailability of therapeutic agents.

Conclusion

From their initial discovery as simple chemical curiosities, sucrose esters have evolved into a versatile class of surfactants with significant applications in research and industry. Their tunable properties, favorable safety profile, and biodegradability make them attractive for a wide range of applications, particularly in the development of advanced drug delivery systems. A thorough understanding of their history, physicochemical properties, and mechanisms of action is essential for researchers and scientists seeking to leverage these unique molecules in their work. Further research into the specific interactions of different sucrose esters with biological systems will continue to expand their utility in pharmaceutical and biomedical applications.

References

- 1. Effects of sucrose ester structures on liposome-mediated gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression analysis of genes associated with sucrose accumulation and its effect on source–sink relationship in high sucrose accumulating early maturing sugarcane variety - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Fortitude of Sucrose 6-Oleate: A Technical Examination of Stability and Degradation Pathways

For Immediate Release